

# Application Note: Detection of Chlorobenzilate Metabolites in Urine Samples

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## Compound of Interest

Compound Name: Chlorobenzilate

Cat. No.: B1668790

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Audience: Researchers, scientists, and drug development professionals.

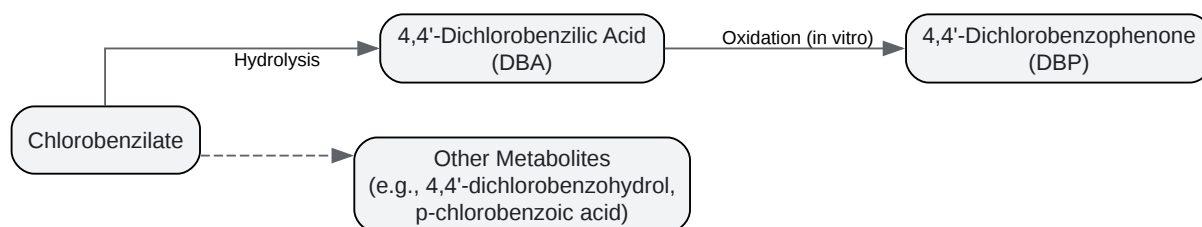
## Introduction

**Chlorobenzilate** is a non-systemic acaricide and pesticide that has seen use in agriculture, particularly on citrus crops.[1] Due to its potential health risks, including being classified as a possible carcinogen, monitoring human exposure is of significant importance.[2][3]

**Chlorobenzilate** is rapidly metabolized and excreted in urine, making the analysis of its urinary metabolites a direct and reliable method for assessing absorption and exposure.[1][4] In mammals, the primary urinary metabolite is 4,4'-dichlorobenzilic acid (DBA).[4] A well-established analytical approach involves the oxidation of DBA to the more stable 4,4'-dichlorobenzophenone (DBP) for subsequent quantification.[4] This application note provides detailed protocols for the detection of **Chlorobenzilate** metabolites in human urine using both a classic gas chromatography method and a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

## Metabolic Pathway of Chlorobenzilate

**Chlorobenzilate** undergoes metabolism in the liver, primarily through hydrolysis, to form 4,4'-dichlorobenzilic acid (DBA). Further metabolism can lead to the formation of other compounds such as 4,4'-dichlorobenzohydrol, p-chlorobenzoic acid, and 4,4'-dichlorobenzophenone (DBP).[5] The primary target for biomonitoring in urine is DBA.



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**Caption:** Metabolic pathway of **Chlorobenzilate**.

## Experimental Protocols

Two primary methodologies are presented for the determination of **Chlorobenzilate** metabolites in urine. The first is a well-documented Gas Chromatography with Electron Capture Detection (GC-ECD) method, and the second is a more contemporary approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which offers higher sensitivity and specificity.

### Protocol 1: GC-ECD Method Based on Oxidation of DBA to DBP

This protocol is adapted from the method developed for monitoring human exposure to **Chlorobenzilate**.<sup>[4]</sup>

#### 1. Sample Collection and Storage:

- Collect urine samples in clean, screw-cap bottles.
- For short-term storage (up to 3 days), refrigerate samples at 2-4°C.
- For long-term storage, freeze samples at -12 to -18°C.<sup>[6]</sup>

#### 2. Reagents and Materials:

- Potassium dichromate ( $K_2Cr_2O_7$ )

- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Hexane (pesticide grade)
- Sodium sulfate (anhydrous)
- Keeper solution (1% paraffin oil in hexane)
- 4,4'-Dichlorobenzophenone (DBP) standard
- 4,4'-Dichlorobenzilic acid (DBA) standard for fortification

### 3. Sample Preparation (Oxidation and Extraction):

- Pipette 5 mL of urine into a 60-mL separatory funnel.
- Add 5 mL of the oxidizing reagent (5%  $\text{K}_2\text{Cr}_2\text{O}_7$  in 20%  $\text{H}_2\text{SO}_4$ ).
- Tightly cover the funnel with aluminum foil and place it in a 90°C oven for 1 hour.
- Remove the funnel and allow it to cool for 1 hour.
- Dilute the oxidized sample by adding 30 mL of distilled water.
- Perform a liquid-liquid extraction by adding 10 mL of hexane and shaking for 2 minutes.
- Allow the layers to separate and drain the aqueous (lower) layer into a 125-mL separatory funnel.
- Repeat the extraction of the aqueous phase with a fresh 10 mL portion of hexane.
- Combine the two hexane extracts in the 60-mL separatory funnel.
- Wash the combined hexane phase by shaking for 1 minute with 10 mL of fresh distilled water.
- Discard the aqueous layer.

- Pass the hexane layer through a plug of anhydrous sodium sulfate into a calibrated centrifuge tube.
- Rinse the sodium sulfate with a few mL of hexane, collecting the rinse in the centrifuge tube.
- Add 5 drops of the keeper solution to the extract.
- Concentrate the hexane volume to approximately 1 mL using a gentle stream of nitrogen in a water bath at ~40°C.
- Adjust the final volume to exactly 5.0 mL with hexane for GC analysis.

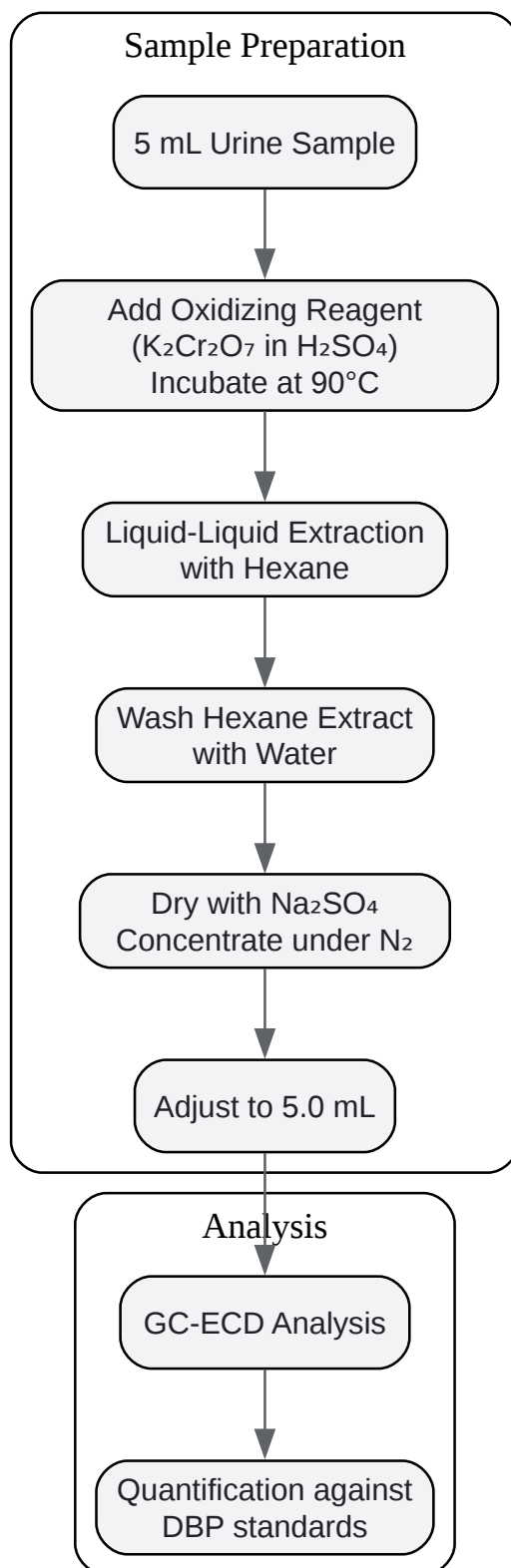
#### 4. Instrumental Analysis (GC-ECD):

- Instrument: Gas chromatograph equipped with a  $^{63}\text{Ni}$  electron capture detector.
- Column: 1.8 m x 4 mm ID glass column packed with 1.5% OV-17 + 1.95% OV-210 on 80/100 mesh Gas Chrom Q.
- Temperatures:
  - Inlet: 250°C
  - Column: 210°C
  - Detector: 300°C
- Carrier Gas: Nitrogen at a flow rate of 60 mL/min.
- Injection Volume: 1-5  $\mu\text{L}$ .

#### 5. Quantification:

- Prepare a calibration curve using DBP standards of known concentrations.
- Calculate the concentration of DBP in the urine samples from the calibration curve.
- To express the result as ppm of **Chlorobenzilate**, use the following formula:

- ppm **Chlorobenzilate** = (ng DBP found × 1.29) / (mg urine equivalents injected)



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**Caption:** Workflow for GC-ECD analysis of **Chlorobenzilate** metabolites.

## Protocol 2: LC-MS/MS Method for Direct Measurement of DBA

This protocol provides a more direct measurement of DBA and other potential metabolites without the need for oxidation. It is a generalized procedure that should be optimized for the specific instrumentation available.

### 1. Sample Collection and Storage:

- Follow the same procedure as in Protocol 1.

### 2. Reagents and Materials:

- Ammonium acetate
- $\beta$ -glucuronidase (from *Helix pomatia* or recombinant)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Water (LC-MS grade)
- 4,4'-Dichlorobenzilic acid (DBA) analytical standard
- Isotopically labeled DBA (e.g.,  $^{13}\text{C}_6$ -DBA) as an internal standard.

### 3. Sample Preparation (Enzymatic Hydrolysis and SPE):

- Pipette 1 mL of urine into a glass tube.
- Add the internal standard solution.
- Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

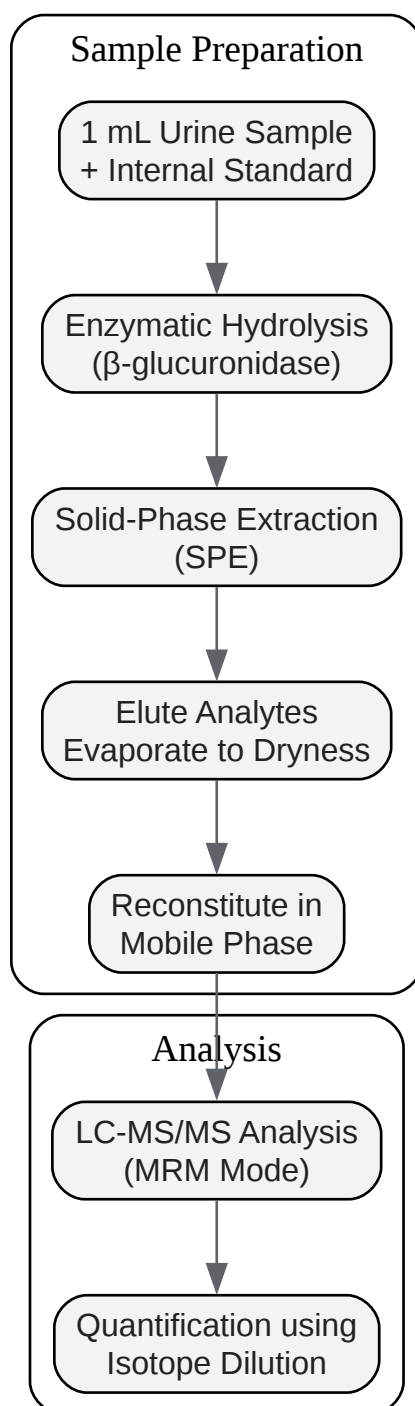
- Add 25  $\mu$ L of  $\beta$ -glucuronidase solution.
- Vortex and incubate at 37-40°C for 2-4 hours to deconjugate any glucuronidated metabolites. [7]
- Condition a solid-phase extraction (SPE) cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
- Load the hydrolyzed urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

#### 4. Instrumental Analysis (LC-MS/MS):

- Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column suitable for polar compound analysis (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
- Ionization Mode: ESI negative mode is often suitable for acidic compounds like DBA.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for DBA and the internal standard need to be determined by direct infusion of the standards.

#### 5. Quantification:

- Prepare a matrix-matched calibration curve using blank urine fortified with known concentrations of DBA and a constant concentration of the internal standard.
- Quantify the DBA concentration in the samples by the isotope dilution method.



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